2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid

Drug Design ADME Lipophilicity

Researchers pursuing halogen-substituted 2,3-dihydrobenzofuran-5-acetic acid SAR programs face a critical supply bottleneck: de novo synthesis of the 7-brominated core delays lead optimization. This advanced intermediate solves that problem. • Aryl bromide handle for immediate Suzuki/Buchwald library synthesis • 7-Halogenation is SAR-critical for anti-inflammatory potency • Bypass multi-step core synthesis; begin diversification upon receipt

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Cat. No. B13632071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2Br)CC(=O)O
InChIInChI=1S/C10H9BrO3/c11-8-4-6(5-9(12)13)3-7-1-2-14-10(7)8/h3-4H,1-2,5H2,(H,12,13)
InChIKeyFHRKVRDNKBOYTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dihydrobenzofuran Acetic Acid: A Halogenated Scaffold


2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid (CAS 1780241-00-0) is a synthetic, brominated dihydrobenzofuran derivative featuring a carboxylic acid side chain . This compound belongs to a class of molecules investigated for their anti-inflammatory potential, where modifications to the core structure, particularly halogen substitution, are known to profoundly affect biological activity [1]. Its specific substitution pattern, with a bromine atom at the 7-position of the saturated furan ring, distinguishes it from a broader family of 2,3-dihydrobenzofuran-5-acetic acids and presents unique synthetic and pharmacological opportunities [REFS-1, REFS-2].

Supports inflammation pathway SAR exploration with 7-halogenated scaffold
Aryl bromide enables late-stage diversification via cross-coupling chemistry
Enhanced lipophilicity may support membrane permeability profiling

Why Generic Analogs Cannot Substitute for the 7-Bromo Derivative


The simple, unsubstituted 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid (CAS 69999-16-2) lacks a critical synthetic handle for late-stage diversification via cross-coupling reactions, a key advantage of the 7-bromo analog [1]. More importantly, structure-activity relationship (SAR) studies on this compound class demonstrate that introducing a halogen atom at the 7-position can dramatically alter biological potency; for example, a 7-chloro derivative was identified as the most potent anti-inflammatory agent in a closely related series, underscoring that the halogen's presence is not merely a synthetic convenience but a driver of pharmacological activity [2]. This means substituting the 7-bromo compound with a non-halogenated or differently halogenated analog carries a high risk of losing desired biological function or synthetic versatility.

Non-halogenated analog
7-Bromo compound provides a synthetic handle for Pd-catalyzed couplings
Unsubstituted parent lacks this handle, limiting library synthesis and SAR expansion.
Different 7-halogen (Cl, F)
7-Chloro analog showed the highest reported activity in a carrageenan edema model
Bromine substitution may alter potency and ADME profile; direct activity transfer cannot be assumed.
Regioisomeric bromide
Bromine at the 7-position enables specific electronic and steric effects for coupling
5-Bromo or other regioisomers may exhibit different reactivity and biological response.

Quantitative Differentiation Evidence


Enhanced Lipophilicity via Bromine Substitution

The introduction of a bromine atom at the 7-position significantly increases the compound's lipophilicity. The calculated partition coefficient (XLogP3) for the methyl ester, Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate, is 2.4 [1]. While direct experimental logP data for the free acid is not available in this analysis, this value is substantially higher than the experimental logP of 1.43 reported for the non-halogenated parent compound, 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid . This quantifiable difference in lipophilicity is a critical parameter for membrane permeability and oral bioavailability in drug development.

Lipophilicity shift
Cross-study comparable
Methyl ester XLogP3: 2.4
Parent acid LogP (exp.): 1.43
Δ LogP ≈ +1.0
Supports improved passive permeability context in drug design
Computational vs experimental comparison; free acid value may differ
Drug Design ADME Lipophilicity

Strategic Handle for Palladium-Catalyzed Cross-Coupling

The aryl bromide at the 7-position provides a specific, chemoselective site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which is entirely absent in the non-halogenated 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid [1]. This enables the rapid generation of a library of 7-substituted derivatives for SAR studies directly from a single advanced intermediate. The 7-bromo substitution is chemically distinct from bromination at other positions (e.g., the 5-position), which can lead to inactive regioisomers, as the specific steric and electronic environment dictates coupling reactivity [2]. This unique synthetic utility is a primary reason for procuring this specific intermediate over its non-halogenated or regioisomeric analogs.

Synthetic handle
Class-level inference
7-Br: enables Suzuki, Buchwald-Hartwig couplings
Non-halogenated: no handle for Pd catalysis
Enables late-stage diversification for SAR library synthesis
Standard aryl bromide reactivity assumed; regioisomeric activity not guaranteed
Synthetic Chemistry C-C Bond Formation Late-Stage Functionalization

7-Halogenation as a Driver of Anti-Inflammatory Activity

A landmark study in the Journal of Medicinal Chemistry on 2,3-dihydrobenzofuran-5-acetic acids established that halogen substitution at the 7-position is a critical driver of in vivo anti-inflammatory efficacy [1]. The most potent compound in the series was a 7-chloro derivative, α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid, as measured by the carrageenan-induced edema assay. While the 7-bromo variant was not explicitly tested in that paper, the clear SAR trend demonstrates that a 7-position halogen is essential for high potency, and the choice of halogen (Cl vs. Br) would be a logical next step for tuning potency and pharmacokinetics. This class-level evidence strongly suggests the 7-bromo compound has a higher probability of achieving activity than non-halogenated analogs.

Anti-inflammatory model response
Class-level inference
7-Chloro analog: most potent in carrageenan edema assay
7-Bromo: not directly tested; activity inferred from halogen SAR
7-Halogenation supports inflammation model endpoint response
Data from 1976 study; 7-Br compound requires independent evaluation
Inflammation SAR Drug Discovery

Preferred Application Scenarios


Lead Generation for Anti-Inflammatory Agents

Procure this compound as a core scaffold for a structure-activity relationship (SAR) program focused on 2,3-dihydrobenzofuran-5-acetic acids. Based on the class-level evidence that 7-halogenation is critical for in vivo anti-inflammatory activity, this compound serves as the optimal non-chlorinated starting point for exploring the effects of halogen size and electronic properties on potency and ADME profiles [1]. Instead of synthesizing the halogenated core de novo, researchers can begin late-stage diversification immediately.

Diversifiable Intermediate for Library Synthesis

Utilize this compound as a key building block in parallel synthesis. The aryl bromide at the 7-position is a selective handle for high-throughput Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid generation of a library of 7-(hetero)aryl or 7-amino derivatives from a single, advanced intermediate [REFS-1, REFS-2]. This is valued by procurement groups looking to maximize the number of novel analogs from a single purchase.

Pharmacokinetic Tuning via Halogen Variation

Select this compound to investigate the impact of halogen substitution on lipophilicity and metabolic stability. The quantifiable increase in lipophilicity (Δ LogP ~1) compared to the non-halogenated parent suggests improved membrane permeability [1]. In a lead optimization campaign, a medicinal chemist might compare this 7-bromo derivative with the corresponding 7-chloro, 7-fluoro, and unsubstituted analogs to profile the entire halogen series for optimal oral bioavailability.

Application
Selection Property
Validation Focus
Inflammation pathway SAR studies
7-Halogenated scaffold with reported class-level activity
Carrageenan edema or similar acute inflammation model endpoints
Late-stage diversification library synthesis
Aryl bromide handle for cross-coupling
Pd-catalyzed coupling reactivity and library yield
Lipophilicity and permeability profiling
Enhanced lipophilicity (Δ LogP ~1)
Membrane permeability assays or LogD measurement
Quote Request

Request a Quote for 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.